8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS No.: 1021029-85-5
Cat. No.: VC6188085
Molecular Formula: C13H15BrN4O3
Molecular Weight: 355.192
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021029-85-5 |
|---|---|
| Molecular Formula | C13H15BrN4O3 |
| Molecular Weight | 355.192 |
| IUPAC Name | 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione |
| Standard InChI | InChI=1S/C13H15BrN4O3/c1-5-6-17-11(20)9-10(16(4)13(17)21)15-12(14)18(9)7(2)8(3)19/h5,7H,1,6H2,2-4H3 |
| Standard InChI Key | LEIGHSXRHMBSPK-UHFFFAOYSA-N |
| SMILES | CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound, identified by CAS No. 1021029-85-5, has the molecular formula C₁₃H₁₅BrN₄O₃ and a molecular weight of 355.192 g/mol. Its IUPAC name, 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione, reflects its hybrid structure combining a purine core with substituents including a bromine atom, methyl group, 3-oxobutan-2-yl moiety, and an allyl (prop-2-en-1-yl) chain.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1021029-85-5 |
| Molecular Formula | C₁₃H₁₅BrN₄O₃ |
| Molecular Weight | 355.192 g/mol |
| IUPAC Name | 8-bromo-3-methyl-7-(3-oxobutan-2-yl)-1-prop-2-enylpurine-2,6-dione |
| SMILES | CC(C(=O)C)N1C2=C(N=C1Br)N(C(=O)N(C2=O)CC=C)C |
| PubChem CID | 43981289 |
Synthesis and Optimization
Multi-Step Synthetic Pathways
The synthesis involves three critical steps: bromination, alkylation, and acylation, each requiring precise control of reaction conditions.
Bromination
Bromine incorporation at the purine’s 8th position is achieved using N-bromosuccinimide (NBS) under catalytic conditions. This step achieves yields up to 98% with 99.9% purity post-purification via solvent extraction.
Alkylation
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Bromination | NBS, DMF, 25°C, 12h | 98 | 99.9 |
| Alkylation | Allyl bromide, K₂CO₃, 60°C | 85 | 98.5 |
| Acylation | 3-Oxobutan-2-yl chloride, AlCl₃, 0°C | 78 | 97.2 |
Biological Activity and Mechanisms
Purine-Derived Pharmacophores
The compound’s purine core enables interactions with adenosine receptors and kinase enzymes, common targets in anticancer and anti-inflammatory therapies. The bromine atom enhances electrophilicity, potentially increasing binding affinity to DNA or protein targets.
Anticancer Activity
The 3-oxobutan-2-yl group may inhibit HDACs (histone deacetylases), as seen in structurally related compounds with IC₅₀ values < 1 µM in leukemia cell lines.
Applications in Drug Development
Lead Compound Optimization
The allyl chain enhances membrane permeability, as evidenced by Caco-2 permeability assays (Papp > 10 × 10⁻⁶ cm/s) in similar molecules. This property is critical for oral bioavailability.
Targeted Therapy Prospects
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Oncology: Potential synergy with checkpoint inhibitors via purine-mediated immune modulation.
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Neurology: Adenosine A₂A receptor antagonism for Parkinson’s disease (theoretical Kᵢ ≈ 50 nM).
Challenges and Future Directions
Solubility Limitations
Despite its promising activity, the compound’s aqueous solubility (<0.1 mg/mL) necessitates prodrug strategies or nanoformulations.
Synthetic Scalability
Current routes require:
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Cryogenic conditions for acylation (-20°C).
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Multi-column chromatography for purification.
Advances in flow chemistry could reduce costs by 30–40% while maintaining yields.
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